

physicochemical properties of [4-(trifluoromethoxy)phenyl]methanethiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	[4-(Trifluoromethoxy)phenyl]methanethiol
Cat. No.:	B069855

[Get Quote](#)

An In-depth Technical Guide to **[4-(Trifluoromethoxy)phenyl]methanethiol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Trifluoromethoxy)phenyl]methanethiol, also known as 4-(trifluoromethoxy)benzyl mercaptan, is an organofluorine compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethoxy (-OCF₃) group imparts unique physicochemical properties, including high lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and functional materials.^{[1][2]} The thiol (-SH) group provides a reactive handle for various chemical transformations and can play a crucial role in biological interactions, notably through its ability to form disulfide bonds or coordinate with metal ions in enzymes.^[3] This document provides a comprehensive overview of the known physicochemical properties, reactivity, and potential applications of this compound, based on currently available data.

Physicochemical Properties

The fundamental physicochemical properties of **[4-(trifluoromethoxy)phenyl]methanethiol** are summarized in the table below. These properties are critical for understanding its behavior in both chemical reactions and biological systems.

Property	Value	Source(s)
CAS Number	175278-03-2	[4] [5] [6]
Molecular Formula	C ₈ H ₇ F ₃ OS	[5] [6] [7]
Molecular Weight	208.20 g/mol	[4] [5] [7]
Appearance	Clear solution	[5]
Boiling Point	207.8 °C at 760 mmHg	[5]
Density	1.299 g/cm ³	[5]
Flash Point	79.4 °C	[5]
LogP (calculated)	3.015	[5]
pKa	~10.4 (estimated for thiol group)	[8]
Water Solubility	Reported as "soluble"	[5]

Note: The pKa value is an estimation based on the pKa of methanethiol; the actual value is influenced by the aromatic ring and the electron-withdrawing trifluoromethoxy group.[\[8\]](#) Quantitative water solubility data is not readily available.

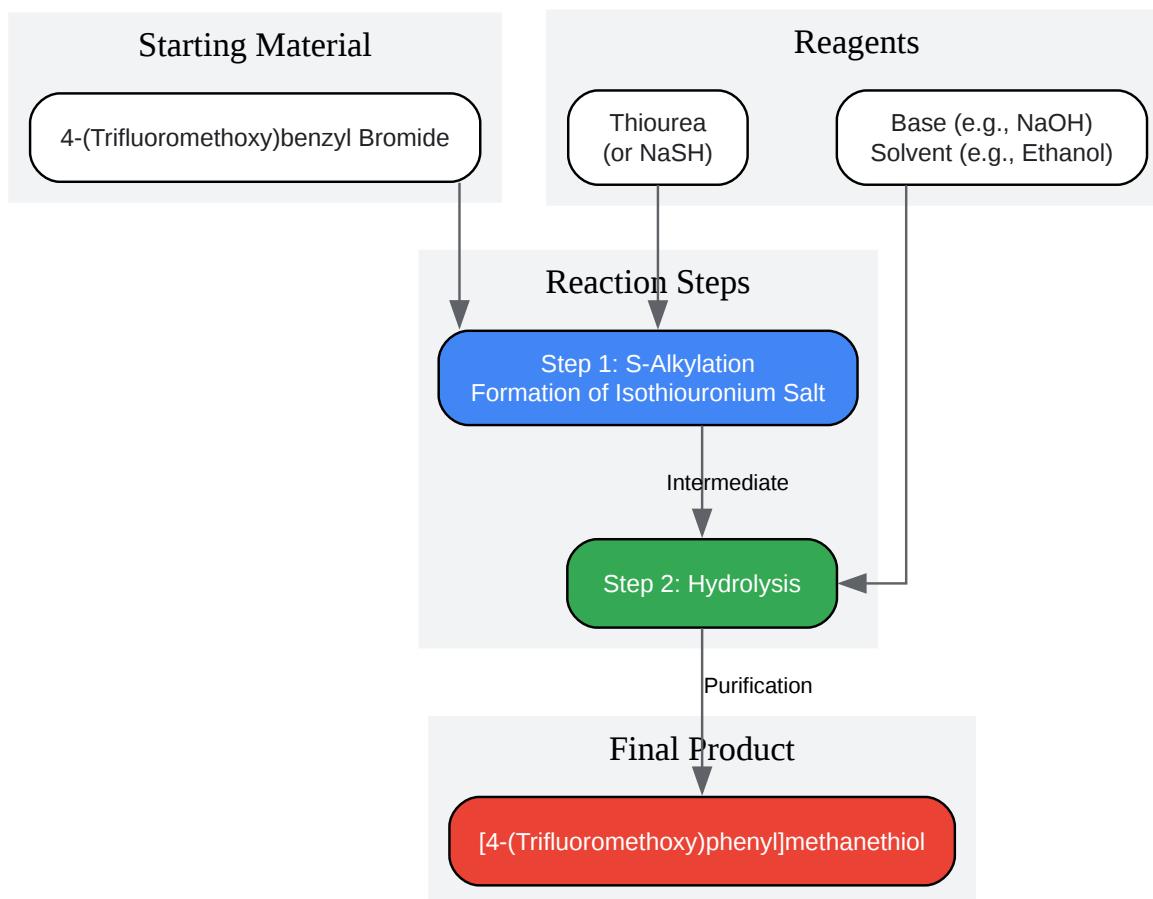
Reactivity and Stability

Understanding the stability and reactivity profile of **[4-(trifluoromethoxy)phenyl]methanethiol** is essential for its handling, storage, and application in synthesis.

- **Chemical Stability:** The compound is reported to be sensitive to both air and moisture.[\[7\]](#) Thiols can be susceptible to oxidation, particularly in the presence of air, which can lead to the formation of the corresponding disulfide.
- **Conditions to Avoid:** Exposure to air, moisture, and incompatible materials should be minimized.[\[7\]](#)
- **Incompatible Materials:** Strong acids and bases are incompatible with this compound.[\[7\]](#)

- Hazardous Decomposition Products: Under combustion or thermal decomposition, it may release hazardous substances including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and gaseous hydrogen fluoride (HF).[\[7\]](#)

Spectroscopic Characterization


While specific, published spectra for **[4-(trifluoromethoxy)phenyl]methanethiol** were not found in the provided search results, a general description of expected spectroscopic features can be inferred based on its structure and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons should appear as a pair of doublets (an AA'BB' system) in the aromatic region. A singlet or a triplet (depending on coupling to the thiol proton) would correspond to the methylene (-CH₂) protons, and a broad singlet or triplet for the thiol (-SH) proton.
- ¹³C NMR: The carbon NMR would show characteristic signals for the trifluoromethoxy carbon (as a quartet due to C-F coupling), four distinct aromatic carbons, and one aliphatic carbon for the methylene group.
- ¹⁹F NMR: The fluorine NMR spectrum is expected to exhibit a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy group.
- Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic and methylene groups, C=C stretching for the aromatic ring, a characteristic S-H stretching band, and strong C-F and C-O stretching bands associated with the trifluoromethoxy group.
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 208, along with fragmentation patterns corresponding to the loss of the thiol group and other characteristic fragments of the benzyl and trifluoromethoxy moieties.

Synthesis and Experimental Protocols

General Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of **[4-(trifluoromethoxy)phenyl]methanethiol** is not available in the literature reviewed. However, a plausible and common synthetic route for benzyl thiols involves the nucleophilic substitution of a corresponding benzyl halide with a sulfur nucleophile. A proposed workflow is outlined below.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **[4-(trifluoromethoxy)phenyl]methanethiol**.

Workflow Description:

- **S-Alkylation:** 4-(Trifluoromethoxy)benzyl bromide is reacted with a sulfur nucleophile such as thiourea in a suitable solvent like ethanol. This forms a stable isothiouronium salt intermediate. Alternatively, sodium hydrosulfide (NaSH) can be used for a more direct conversion.

- Hydrolysis: The intermediate salt is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to cleave the C-S bond and liberate the free thiol.
- Purification: The final product is isolated and purified from the reaction mixture, typically through extraction and distillation or chromatography.

General Experimental Protocols for Characterization

The following are generalized protocols for the characterization of compounds like **[4-(trifluoromethoxy)phenyl]methanethiol**, based on standard laboratory practices.[9]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
 - Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for protons).[9]
 - Process the data to determine chemical shifts (ppm), coupling constants (Hz), and integration values.
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
 - Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.
 - Acquire data in electron ionization (EI) mode.
 - Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the structure.[9]

Applications in Drug Development and Research

The trifluoromethoxy (-OCF₃) group is a "lipophilic electron-withdrawing group" that is increasingly utilized in drug design to enhance key molecular properties.^[1] Its introduction into a molecule can significantly improve metabolic stability by blocking potential sites of oxidation, increase membrane permeability, and modulate binding affinity to biological targets.^{[2][10]}

While specific biological activities for **[4-(trifluoromethoxy)phenyl]methanethiol** are not documented in the reviewed literature, its structural components are relevant in several areas:

- **Scaffold for Bioactive Molecules:** As a functionalized aromatic ring, it serves as a valuable starting material or intermediate for synthesizing more complex molecules for screening in various therapeutic areas. Compounds containing the trifluoromethoxy phenyl moiety have been investigated as herbicides and for pharmaceutical applications.^[11]
- **Thiol-Mediated Targeting:** The thiol group can be used to anchor the molecule to surfaces, nanoparticles, or to engage in specific interactions within biological systems, such as inhibiting metalloenzymes or participating in thiol-disulfide exchange reactions.

The combination of a reactive thiol group with a metabolically robust trifluoromethoxyphenyl moiety makes this compound a promising tool for developing chemical probes and drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 4. 4-(Trifluoromethoxy)phenylmethanethiol - High purity | EN [georganics.sk]
- 5. [4-(trifluoromethoxy)phenyl]methanethiol price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 6. [4-(TRIFLUOROMETHOXY)PHENYL]METHANETHIOL | CAS 175278-03-2 [matrix-fine-chemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Methanethiol - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. jelsciences.com [jelsciences.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of [4-(trifluoromethoxy)phenyl]methanethiol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069855#physicochemical-properties-of-4-trifluoromethoxy-phenyl-methanethiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com